
(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one, also known as MTPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTPI is a member of the isobenzofuranone family and has a unique chemical structure that makes it an interesting subject for research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- A study on the synthesis of isobenzofuran-1(3H)-ones demonstrated an effective, economic, and environmentally benign one-pot tandem aldol-lactonization reaction (A. D. Mola et al., 2012).
- Another research focused on the 17O NMR chemical shifts of various 1(3H)-isobenzofuranones, including their derivatives, showing significant dependences on IR stretching wavenumber and AM1 charge density (E. Kolehmainen et al., 1998).
Biological and Pharmacological Applications :
- A study synthesized a collection of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones and screened them for cytotoxic activity against leukemia cancer cell lines, showing promising results (Angélica Faleiros da Silva Maia et al., 2016).
- Research into the synthesis of isobenzofuran-1(3H)-one-Δ~3-acetylamines explored their anticonvulsant activities, revealing that certain isomers had significant activity (C. Jun, 2005).
Material Science and Chemistry :
- Investigations into the synthesis of isobenzofuran-1(3H)-ones using ZrOCl2·8H2O showed a catalyst-driven environmentally benign process with excellent yields (J. Sangshetti et al., 2011).
- A novel class of potential herbicides, 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, was discovered, displaying strong phytotoxic effects on Arabidopsis thaliana (F. Araniti et al., 2014).
Propiedades
IUPAC Name |
3-[(3-methylsulfanylphenyl)iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-20-12-6-4-5-11(9-12)17-10-15-13-7-2-3-8-14(13)16(18)19-15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOWQZWMYNMGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=C(O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



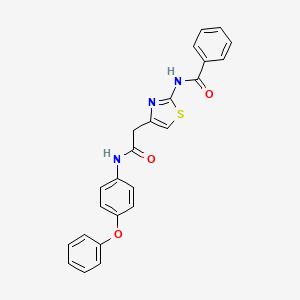
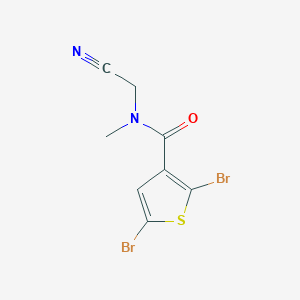
![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)


![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)
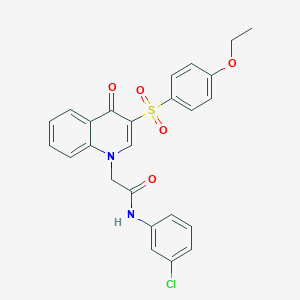
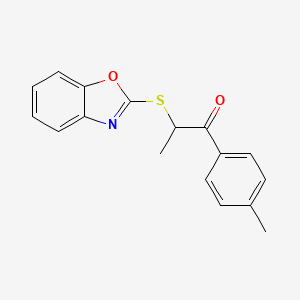
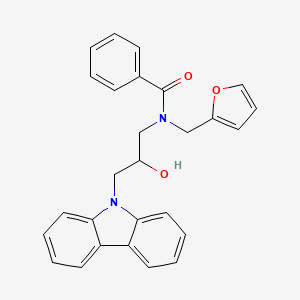
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)